molecular formula C19H15F3N4O2 B2486573 N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 1021137-49-4

N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No. B2486573
CAS RN: 1021137-49-4
M. Wt: 388.35
InChI Key: CXQMIBVLXTWWBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, employing methods such as microwave irradiation to enhance efficiency and yield. For instance, compounds with pyridine derivatives and heterocyclic structures can be synthesized under microwave irradiation from precursor compounds in relatively high yields and purity, demonstrating the versatility and potential for generating complex structures like our compound of interest (Ashok et al., 2006).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated through techniques like X-ray crystallography, revealing intricate details about the arrangement of atoms and bonds within the molecule. For related compounds, structural analysis may show distinct orientations of the pyridine ring relative to other moieties, affecting the compound's overall chemical behavior and interaction capabilities (Artheswari et al., 2019).

properties

IUPAC Name

N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O2/c20-19(21,22)15-3-1-14(2-4-15)18(28)24-11-12-26-17(27)6-5-16(25-26)13-7-9-23-10-8-13/h1-10H,11-12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQMIBVLXTWWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide

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